Neurokinin A is synthesized in various tissues, including the brain, spinal cord, and peripheral nervous system. It is classified as a neuropeptide and specifically falls under the tachykinin family of peptides, which also includes other members like substance P and neurokinin B. These peptides are characterized by their common C-terminal sequence of phenylalanine (Phe) and their ability to bind to neurokinin receptors, particularly neurokinin-2 receptors .
The synthesis of Neurokinin A has been achieved through several methods, with solid-phase peptide synthesis being the most prevalent. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization.
Neurokinin A consists of a sequence of amino acids that contributes to its biological activity. The primary structure is represented as:
Neurokinin A undergoes several chemical reactions that are essential for its biological activity:
The mechanism of action of Neurokinin A involves its binding to specific neurokinin receptors located on target cells:
Neurokinin A exhibits several important physical and chemical properties:
Neurokinin A has several important applications in scientific research and medicine:
The TAC1 gene (tachykinin precursor 1), located on human chromosome 7q21.3 (GRCh38 position: 7:97732086-97740472), spans approximately 8.4 kb and contains 7 exons [2] [7]. It encodes multiple tachykinin peptides through alternative pre-mRNA splicing, generating four distinct transcripts:
Isoform | Exon Composition | Encoded Peptides |
---|---|---|
α-PPT | Exons 1–3, 5, 7 | Substance P (SP) only |
β-PPT | Exons 1–7 | SP, Neurokinin A (NKA), Neuropeptide K (NPK) |
γ-PPT | Exons 1–5, 7 | SP, NKA, Neuropeptide γ (NPγ) |
δ-PPT | Exons 1–3, 5, 7 | SP only (similar to α but with minor differences) |
The β- and γ-isoforms are the primary precursors for NKA. Exon 4 encodes the extended N-terminus of NPK, while exon 6 contains the sequence for NPγ. Tissue-specific splicing determines peptide expression profiles: neuronal tissues predominantly express β-PPT and γ-PPT, enabling NKA production, while non-neuronal tissues (e.g., spleen, thyroid) favor α-PPT [2] [7]. Splicing factors like SR proteins and hnRNPs regulate this process, though mechanistic details remain incompletely characterized.
Table 1: TAC1 Gene Isoforms and Neuropeptide Products
Preprotachykinin A (PPT-A), the polypeptide product of TAC1, undergoes sequential proteolytic cleavage and modifications to generate bioactive NKA:
This processing cascade ensures functional diversity: NPK and NPγ exhibit extended half-lives and distinct receptor affinities compared to NKA, enabling nuanced modulation of NK2R signaling [6].
Tachykinins exhibit deep evolutionary conservation, with homologous genes and peptides identified from invertebrates to mammals:
Table 2: Evolutionary Conservation of Tachykinin Motifs
Organism | Peptide | C-Terminal Motif | Receptor Specificity |
---|---|---|---|
Human | Neurokinin A | F-V-G-L-M-NH₂ | NK2R |
Mouse | Neurokinin A | F-V-G-L-M-NH₂ | NK2R |
Drosophila | Drm-TK-1 | F-S-G-Z-R-NH₂ | DTKR |
Stomoxys | Stc-TK | F-A-A-F-R-NH₂ | STKR |
(Z = variable residue; Bold = conserved residues)
TAC1 expression is governed by context-specific transcriptional networks:
This transcriptional plasticity allows tissue-adapted NKA involvement—from neurogenic inflammation in neurons to embryogenesis in pancreatic cells [8].
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7